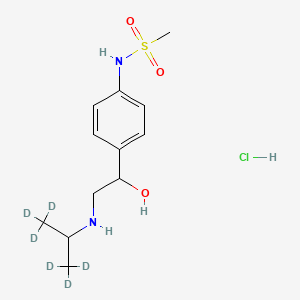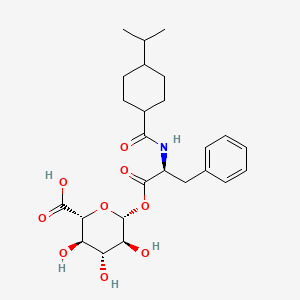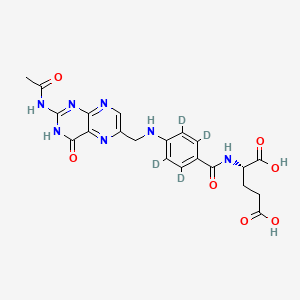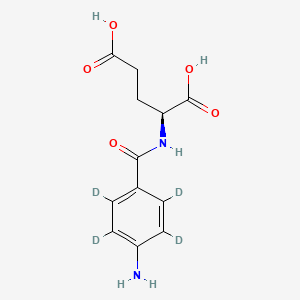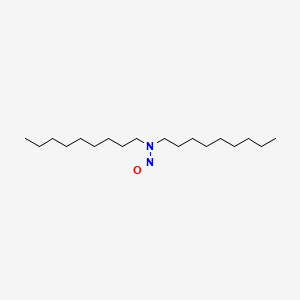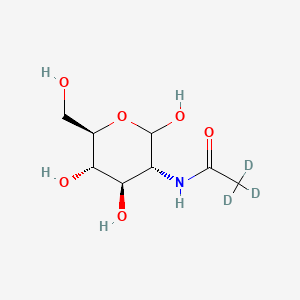
rac N-Benzyl Nebivolol-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl Nebivolol-d4 (also known as BN-NEB-d4) is a novel synthetic compound that has been developed for use as a tool for studying the physiological and biochemical effects of β-adrenergic agonists. It is a derivative of the drug nebivolol, which is a β-blocker used to treat hypertension. BN-NEB-d4 has been shown to be a potent agonist of β-adrenergic receptors, and has been used in a variety of scientific studies to investigate the effects of β-adrenergic agonists on physiological and biochemical processes.
Mécanisme D'action
BN-NEB-d4 binds to β-adrenergic receptors, which are G-protein coupled receptors found in the cell membranes of cells in the heart, blood vessels, and other tissues. When BN-NEB-d4 binds to these receptors, it activates a signaling cascade that leads to the activation of various physiological and biochemical processes. These processes include the stimulation of heart rate, the relaxation of blood vessels, and the stimulation of the release of hormones such as epinephrine and norepinephrine.
Biochemical and Physiological Effects
BN-NEB-d4 has been shown to have a variety of biochemical and physiological effects. Studies have shown that BN-NEB-d4 can stimulate heart rate, relax blood vessels, and increase the release of hormones such as epinephrine and norepinephrine. In addition, BN-NEB-d4 has been shown to increase the expression of genes involved in the regulation of metabolism, and to increase the production of proteins involved in the regulation of cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The use of BN-NEB-d4 in laboratory experiments has a number of advantages. BN-NEB-d4 is a potent agonist of β-adrenergic receptors, and can be used to study the effects of β-adrenergic agonists on a variety of physiological and biochemical processes. In addition, BN-NEB-d4 is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments.
However, there are also some limitations to the use of BN-NEB-d4 in laboratory experiments. BN-NEB-d4 is a synthetic compound, and its effects may not accurately reflect the effects of naturally-occurring β-adrenergic agonists. In addition, BN-NEB-d4 may not be suitable for use in experiments involving long-term exposure to β-adrenergic agonists, as its effects may not accurately reflect the effects of long-term exposure to β-adrenergic agonists.
Orientations Futures
For research on BN-NEB-d4 include further investigation of its effects on gene expression, protein production, and other biochemical and physiological processes. In addition, further research is needed to investigate the effects of BN-NEB-d4 on long-term exposure to β-adrenergic agonists, and to determine if BN-NEB-d4 can be used as a tool for studying the effects of β-adrenergic agonists in clinical settings.
Méthodes De Synthèse
BN-NEB-d4 was initially synthesized by the reaction of 3-chloro-4-hydroxy-6-methyl-2-oxo-2H-1-benzothiophene-7-sulfonamide with 4-chlorobenzyl alcohol, followed by a reaction with dicyclohexylcarbodiimide. This reaction yielded a mixture of N-benzyl nebivolol-d4 and N-benzyl nebivolol-d3, which were separated by high-performance liquid chromatography.
Applications De Recherche Scientifique
BN-NEB-d4 has been used in a variety of scientific studies to investigate the effects of β-adrenergic agonists on physiological and biochemical processes. Studies have shown that BN-NEB-d4 is a potent agonist of β-adrenergic receptors, and can be used to study the effects of β-adrenergic agonists on heart rate, blood pressure, and other physiological and biochemical processes. In addition, BN-NEB-d4 has been used to study the effects of β-adrenergic agonists on the expression of genes involved in the regulation of metabolism and other processes.
Propriétés
IUPAC Name |
2-[benzyl-[1,1-dideuterio-2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]-2,2-dideuterio-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31F2NO4/c30-22-8-12-26-20(14-22)6-10-28(35-26)24(33)17-32(16-19-4-2-1-3-5-19)18-25(34)29-11-7-21-15-23(31)9-13-27(21)36-29/h1-5,8-9,12-15,24-25,28-29,33-34H,6-7,10-11,16-18H2/i17D2,18D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEPXTPIBUXRLE-DBTGQBASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)F)OC1C(CN(CC3=CC=CC=C3)CC(C4CCC5=C(O4)C=CC(=C5)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(C1CCC2=C(O1)C=CC(=C2)F)O)N(CC3=CC=CC=C3)C([2H])([2H])C(C4CCC5=C(O4)C=CC(=C5)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
rac N-Benzyl Nebivolol-d4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3S,4R)-1-Benzyl-3-methylpiperidin-4-yl]-N-phenylpropanamide](/img/structure/B565488.png)
![1-Cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565490.png)
